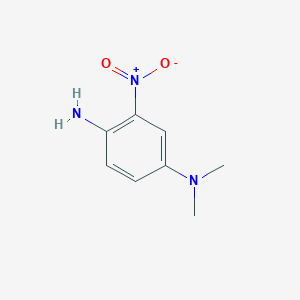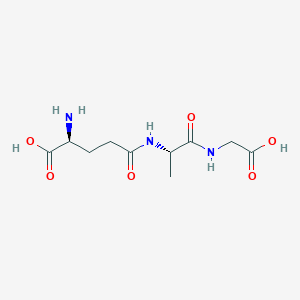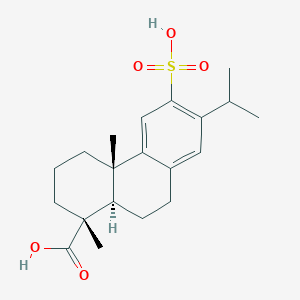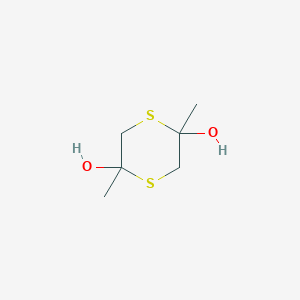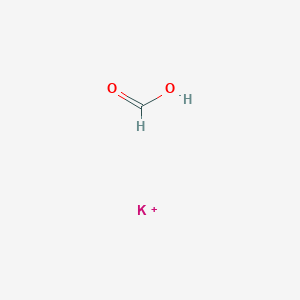
Formiate de potassium
Vue d'ensemble
Description
Potassium formate is the potassium salt of formic acid. It is a colorless, hygroscopic solid that is highly soluble in water. The chemical formula for potassium formate is CHKO2. This compound is used in various industrial applications, including as a deicing agent and in the oil and gas industry.
Applications De Recherche Scientifique
Potassium formate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reducing agent in various chemical reactions.
Medicine: Investigated for its potential use in medical applications, such as in the formulation of certain pharmaceuticals.
Mécanisme D'action
Target of Action
Potassium formate (HCOOK) is the potassium salt of formic acid . It is primarily used in the formate potash process for the production of potassium . It has also been used as a biochemical component for the synthesis of liquid phantom to study the Raman reconstruction . In the context of biological systems, the primary targets of potassium formate are the stomach and the digestive tract .
Mode of Action
Potassium formate interacts with its targets by dissociating into formate and potassium ions . This dissociation process releases H+ ions, thereby reducing the pH of the digestive tract . Potassium formate has also been used for the hydroxycarbonylation of aryl halides in the presence of 1–5 mol % of CO . It can act as an additive for thermal activation of sodium peroxydisulfate and as a reducing agent to suppress the undesired boronic acid homocoupling reaction in Suzuki cross-coupling reaction .
Biochemical Pathways
It is known that potassium plays a crucial role in various physiological processes such as photosynthesis, enzyme activation, and osmotic stress response . Therefore, it can be inferred that potassium formate may influence these processes indirectly.
Pharmacokinetics
It is known that potassium is an essential nutrient for plant growth and is required in large amounts for proper growth and reproduction of plants . Therefore, it can be inferred that potassium formate, being a source of potassium, would have similar absorption and distribution properties.
Result of Action
It has been found that at low ph, formate decreased the dccd-inhibited atpase activity, but unexpectedly in the presence of potassium ions, it was stimulated . This suggests that potassium formate can have significant effects on cellular processes, particularly those involving ATPase activity.
Action Environment
The action, efficacy, and stability of potassium formate can be influenced by various environmental factors. For instance, the diversity and abundance of potassium solubilizing bacteria (KSB), which can solubilize K from insoluble forms like mica, feldspar, and others, is dependent on numerous factors, including soil type and climatic conditions . Furthermore, the presence of potassium can greatly lower the reactive oxygen species (ROS) production by reducing the activity of NAD(P)H oxidases and maintaining photosynthetic electron transport .
Safety and Hazards
Orientations Futures
The global potassium formate market is projected to reach USD 1190 million by 2033, expanding at a CAGR of 4.7% during the forecast period . The demand for potassium formate is driven by the continuous pressure on end-use industries to reduce operating costs, enhance efficiency, and boost productivity .
Relevant Papers
Several papers have been published on potassium formate. For instance, a paper titled “Electrolyte formulation strategies for potassium-based batteries” discusses the principles for formulating organic electrolytes for potassium-based batteries . Another paper titled “Evaluation of potassium formate as a potential modifier of TEG for high performance natural gas dehydration process” discusses the use of potassium formate in the natural gas dehydration process .
Analyse Biochimique
Biochemical Properties
Potassium formate plays a significant role in biochemical reactions. It has been found to enhance the nutritional efficiency and physiological activities of rohu fingerlings when supplemented in their diets . The specific growth rate and feed conversion ratio were significantly higher in the group treated with potassium formate .
Cellular Effects
Potassium formate influences cell function by improving the digestive protease enzyme activity . It also affects the digestive morphology of the treated fish, leading to changes such as greater villus area, increased villus number, reduced lumen space in the hindgut, reduced vacuolation in mucosal folds, and proliferation of goblet cells .
Molecular Mechanism
It is known to interact with biomolecules and enzymes, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium formate have been observed over time. The study revealed that potassium formate enhanced the body status of Labeo rohita without harming the kidney and liver structure and its physiology .
Dosage Effects in Animal Models
In animal models, the effects of potassium formate vary with different dosages. Lower levels of potassium formate supplementation could enhance the nutritional efficiency and physiological activities of rohu fingerlings .
Metabolic Pathways
It is known to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known to interact with targeting signals or post-translational modifications, potentially directing it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium formate can be synthesized through several methods:
Reaction with Formic Acid: One common method involves the reaction of formic acid with potassium hydroxide or potassium carbonate. The reaction is typically carried out under controlled conditions to ensure complete conversion. [ \text{HCOOH} + \text{KOH} \rightarrow \text{HCOOK} + \text{H2O} ]
Absorption of Carbon Monoxide: Another method involves absorbing carbon monoxide in a solution of potassium hydroxide at elevated temperatures and pressures. [ \text{CO} + \text{KOH} \rightarrow \text{HCOOK} ]
Industrial Production Methods: In industrial settings, potassium formate is often produced by neutralizing formic acid with potassium hydroxide. The reaction mixture is then evaporated to remove water, resulting in the formation of potassium formate crystals .
Types of Reactions:
Oxidation: Potassium formate can undergo oxidation to produce carbon dioxide and water. [ \text{HCOOK} + \text{O2} \rightarrow \text{CO2} + \text{H2O} + \text{KOH} ]
Reduction: It can act as a reducing agent in various chemical reactions, such as the reduction of metal ions.
Substitution: Potassium formate can participate in substitution reactions, where it replaces other anions in a compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium formate reacts with oxidizing agents like potassium permanganate.
Reducing Agents: It can be used with reducing agents like sodium borohydride in organic synthesis.
Major Products:
Carbon Dioxide: A common product in oxidation reactions.
Potassium Hydroxide: Formed in various reactions involving potassium formate.
Comparaison Avec Des Composés Similaires
Sodium Formate: Similar in structure and reactivity but has different solubility and stability properties.
Calcium Formate: Used in similar applications but has different physical and chemical properties.
Magnesium Formate: Less commonly used but shares some applications with potassium formate.
Uniqueness: Potassium formate is unique due to its high solubility in water and its effectiveness as a deicing agent at low temperatures. It is also less corrosive compared to other formates, making it suitable for use in various industrial applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium formate involves the reaction between formic acid and potassium hydroxide.", "Starting Materials": ["Formic acid", "Potassium hydroxide"], "Reaction": [ "Add a stoichiometric amount of potassium hydroxide to formic acid in a reaction vessel.", "Stir the mixture until the reaction is complete.", "Heat the mixture to evaporate any excess water.", "Cool the mixture to room temperature and filter the precipitated Potassium formate.", "Wash the precipitate with cold water to remove any impurities.", "Dry the Potassium formate under vacuum to obtain the final product." ] } | |
Numéro CAS |
590-29-4 |
Formule moléculaire |
CH2KO2 |
Poids moléculaire |
85.124 g/mol |
Nom IUPAC |
potassium;formate |
InChI |
InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3); |
Clé InChI |
SMQPUZSGLWKXAW-UHFFFAOYSA-N |
SMILES isomérique |
C(=O)[O-].[K+] |
SMILES |
C(=O)[O-].[K+] |
SMILES canonique |
C(=O)O.[K] |
Color/Form |
COLORLESS GRANULES COLORLESS RHOMBIC CRYSTALS |
Densité |
1.91 |
melting_point |
167.0 °C 167 °C |
| 590-29-4 | |
Description physique |
DryPowder; Liquid |
Pictogrammes |
Irritant |
Numéros CAS associés |
20642-05-1 |
Solubilité |
8.49 M SOL IN 100 CC WATER: 331 G @ 18 °C, 657 G @ 80 °C; SOL IN ALCOHOL; INSOL IN ETHER |
Synonymes |
aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


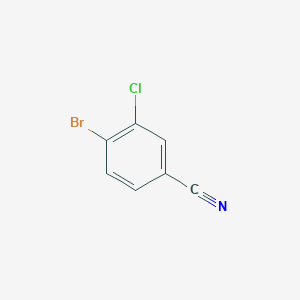
![Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B36127.png)



